molecular formula C9H13NO B11920901 2-(5-Ethylfuran-2-yl)azetidine CAS No. 777887-59-9

2-(5-Ethylfuran-2-yl)azetidine

Cat. No.: B11920901
CAS No.: 777887-59-9
M. Wt: 151.21 g/mol
InChI Key: JITFGGRSVGJLCX-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(5-Ethylfuran-2-yl)azetidine, can be achieved through several methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.

Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which allows for the preparation of bis-functionalized azetidines .

Industrial Production Methods

Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods mentioned above can be adapted for industrial-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylfuran-2-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The azetidine ring has been associated with various biological activities, making compounds like 2-(5-Ethylfuran-2-yl)azetidine of interest in drug discovery. Research indicates that azetidines can exhibit significant pharmacological properties, including:

  • Antimicrobial activity : Compounds with similar structures have shown efficacy against various pathogens.
  • Antimalarial properties : There is ongoing research into the application of azetidine derivatives, including this compound, in the design of new antimalarial agents. Quantitative structure-activity relationship (QSAR) studies have been employed to optimize these compounds for enhanced activity against Plasmodium falciparum .

Case Study: QSAR Studies
A recent study utilized QSAR methodologies to design derivatives of azetidine compounds, focusing on enhancing their antimalarial activity. The study optimized structures using density functional theory and identified key molecular descriptors that correlate with biological activity. The findings suggest that modifications to the azetidine structure can lead to improved efficacy against malaria .

Material Science

Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to participate in polymerization reactions could allow for the development of novel materials with tailored properties. The incorporation of furan moieties can enhance the thermal and mechanical properties of polymers.

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
2-AcetylazetidineAzetidineContains an acetyl group; less complex than this compound.
3-MethylazetidineAzetidineMethyl substitution; lacks furan moiety.
4-(5-Ethylfuran)butyric acidFuran derivativeLonger carbon chain; does not contain nitrogen.
5-EthylfuranFuranNo azetidine ring; simpler structure.

This table highlights how the combination of an azetidine ring and a furan substituent in this compound contributes to its distinct chemical reactivity and potential applications compared to structurally similar compounds.

Future Directions in Research

Ongoing research is necessary to fully understand the potential applications of this compound. Future studies could focus on:

  • In vivo studies : To evaluate the pharmacokinetics and safety profiles of this compound.
  • Material development : Exploring its use in creating advanced materials with specific functionalities.
  • Broader biological testing : Investigating other therapeutic areas beyond antimalarial activity.

Biological Activity

2-(5-Ethylfuran-2-yl)azetidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 777887-59-9, is characterized by the presence of an azetidine ring fused with a furan moiety, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C9H11NC_9H_{11}N, and it has a molecular weight of approximately 149.19 g/mol. The structure can be represented as follows:

PropertyValue
CAS No. 777887-59-9
Molecular Formula C9H11N
Molecular Weight 149.19 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research suggests that compounds containing furan and azetidine moieties can exhibit significant antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine, including those with furan substitutions, show promise against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
  • Anticancer Potential : The azetidine ring structure has been associated with the inhibition of specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies and Experimental Results

  • Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    This compound1632
    Standard Antibiotic (e.g., Penicillin)816
  • Cytotoxicity Assays : Cytotoxicity studies using MTT assays demonstrated that at concentrations near its MIC, this compound did not significantly reduce the viability of normal human fibroblasts, indicating a favorable safety profile for further development .
  • Mechanistic Studies : Molecular docking studies have shown that this compound can effectively bind to the active sites of target enzymes involved in cancer progression, such as protein kinases. This binding inhibits their activity, leading to decreased cancer cell viability .

Properties

CAS No.

777887-59-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-ethylfuran-2-yl)azetidine

InChI

InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3

InChI Key

JITFGGRSVGJLCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C2CCN2

Origin of Product

United States

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